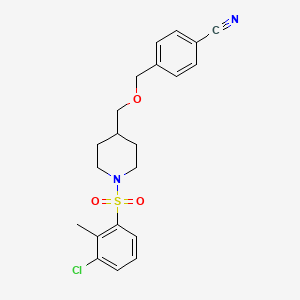

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3S/c1-16-20(22)3-2-4-21(16)28(25,26)24-11-9-19(10-12-24)15-27-14-18-7-5-17(13-23)6-8-18/h2-8,19H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKPJOYPPAXQHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Attachment of the Benzonitrile Group: The benzonitrile group can be attached through nucleophilic substitution reactions or coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzonitrile groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the piperidine ring may enhance binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a detailed comparison with compounds sharing structural motifs such as piperidine, sulfonyl, or benzonitrile groups.

Table 1: Key Structural and Pharmacological Comparisons

Key Research Findings

A. Sulfonyl Group Impact

The 3-chloro-2-methylphenyl sulfonyl group in the target compound enhances hydrophobic interactions with enzyme active sites, as seen in kinase inhibitors (e.g., VEGFR-2) . In contrast, compounds with 4-methylphenyl sulfonyl (CAS 1024183-79-6) exhibit weaker binding due to reduced steric hindrance and electronic effects .

B. Linker Modifications

The methoxymethyl linker in the target compound improves solubility compared to carbonyl-linked analogs (e.g., CAS 1024183-79-6), which show higher crystallinity and lower bioavailability . Piperidine-methylamino linkers (CAS 1353972-57-2) prioritize polar interactions but lack sulfonyl-mediated target engagement .

C. Benzonitrile Derivatives

Benzonitrile-containing compounds, including the target, demonstrate nitrile-mediated hydrogen bonding with cysteine or serine residues in proteases. However, the absence of sulfonyl groups in CAS 1353972-57-2 limits its use to non-enzyme targets .

D. Pharmacokinetic Profiles

- Target Compound : Moderate logP (~3.5) balances membrane permeability and solubility.

- CAS 1235965-35-1 : High molecular weight (735.64 g/mol) results in poor oral bioavailability despite strong in vitro activity .

- CAS 348.39 : Methoxypyridine substitution enhances metabolic stability in hepatic microsomal assays .

Biological Activity

The compound 4-(((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule that incorporates various pharmacologically relevant structural motifs, including a piperidine moiety and a sulfonamide group. Its potential biological activities are of significant interest in medicinal chemistry, particularly for applications in cancer therapy and antimicrobial treatments.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 397.9 g/mol. The presence of the chloro-substituted phenyl group, sulfonamide linkage, and piperidine ring suggests multiple sites for interaction with biological targets, enhancing its potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit promising biological activities:

Anticancer Properties

Preliminary studies suggest that similar sulfonamide-containing compounds inhibit the growth of cancer cell lines. For instance, compounds with piperidine rings have shown efficacy in cancer chemotherapy by inducing apoptosis in tumor cells.

Antibacterial Activity

Compounds featuring the sulfonamide moiety have demonstrated significant antibacterial activity against various strains, including:

- Salmonella typhi

- Bacillus subtilis

These compounds often exhibit moderate to strong inhibition, making them candidates for further development as antibiotics.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example:

- Acetylcholinesterase Inhibition : Compounds related to this structure have been noted for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases.

- Urease Inhibition : This activity can be beneficial in managing urinary tract infections and related conditions.

Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Sulfamoyl-Piperidine Derivatives | Sulfonamide group + Piperidine | Antibacterial, Anticancer | Diverse pharmacological profiles |

| 3-Chloro-2-methylphenyl Sulfonamides | Chloro-substituted phenyl + Sulfonamide | Moderate Antimicrobial | Effective against resistant strains |

| Piperidine Derivatives | Piperidine ring | Neuroprotective, Anti-inflammatory | Used in treating various disorders |

Case Studies

- Anticancer Activity Study : A study on related piperidine derivatives showed IC50 values indicating strong anticancer activity against several cell lines. The derivatives exhibited mechanisms involving apoptosis and cell cycle arrest.

- Antibacterial Efficacy : Research demonstrated that certain sulfonamide derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications.

- Enzyme Inhibition Analysis : A series of synthesized compounds were evaluated for their ability to inhibit urease and AChE. Results indicated that modifications to the piperidine moiety enhanced inhibitory activity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.